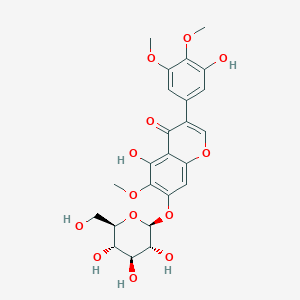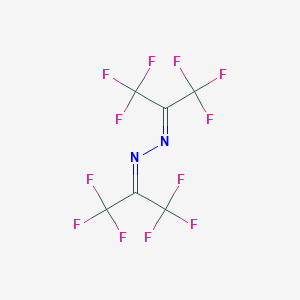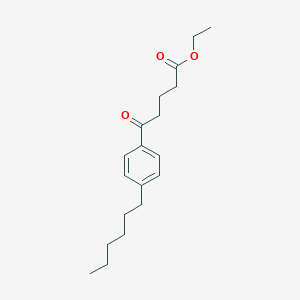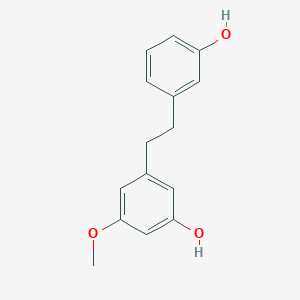
batatasin III
Vue d'ensemble
Description
Batatasin III: is a naturally occurring stilbenoid compound found in various plant species, including yams and Dendrobium species . It is known for its diverse biological activities, including anti-inflammatory, anticancer, and antidiabetic properties .
Préparation Méthodes
Voies Synthétiques et Conditions de Réaction: this compound peut être synthétisé par diverses voies chimiques. Une méthode courante implique la synthèse du 3,3'-dihydroxy-5-méthoxydihydrostilbène, qui est un intermédiaire clé . La synthèse implique généralement les étapes suivantes:
Matières Premières: Des composés phénoliques sont souvent utilisés comme matières premières.
Conditions de Réaction: Les conditions de réaction peuvent inclure l'utilisation de catalyseurs, de solvants et de conditions spécifiques de température et de pression pour faciliter la formation du produit souhaité.
Purification: Le produit final est purifié en utilisant des techniques telles que la chromatographie pour obtenir du this compound pur.
Méthodes de Production Industrielle: La production industrielle de this compound peut impliquer l'extraction à grande échelle de sources naturelles, telles que les ignames et les espèces de Dendrobium . Le processus d'extraction comprend généralement:
Récolte: Collecte de la matière végétale contenant du this compound.
Extraction: Utilisation de solvants pour extraire le composé de la matière végétale.
Purification: Utilisation de techniques telles que l'extraction en phase solide et la chromatographie pour purifier le composé.
Applications De Recherche Scientifique
Batatasin III has a wide range of scientific research applications, including:
Mécanisme D'action
Target of Action
Batatasin III, a bibenzyl natural product , primarily targets α-glucosidase , an enzyme involved in carbohydrate metabolism. It also interacts with FAK-AKT signaling pathways and plays a role in Epithelial to Mesenchymal Transition (EMT) .
Mode of Action
This compound inhibits α-glucosidase in a reversible and noncompetitive manner . It also suppresses cancer migration and invasion by inhibiting EMT and FAK-AKT signals .
Biochemical Pathways
The inhibition of α-glucosidase by this compound affects the carbohydrate metabolism pathway , specifically the breakdown of complex carbohydrates . By inhibiting FAK-AKT signals, it influences cell migration and invasion pathways .
Pharmacokinetics
It’s known that this compound undergoesbioactivation to form reactive quinoid intermediates , which subsequently react with glutathione (GSH) via Michael addition . Glucuronidation and GSH conjugation appear to be the primary elimination pathways .
Result of Action
This compound has demonstrated antidiabetic activities by inhibiting α-glucosidase, which could be used to alleviate postprandial hyperglycemia . It also exhibits anticancer activities by suppressing cancer migration and invasion . Furthermore, it has been found to have anti-inflammatory activity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the consumption of plants containing this compound as botanical dietary supplements could potentially enhance its bioavailability . .
Analyse Biochimique
Biochemical Properties
Batatasin III interacts with various enzymes and proteins in biochemical reactions. It has been found to significantly inhibit nitric oxide production, with an IC50 value of 12.95 μM . It also reduces the expression of iNOS, phosphorylated p65, and β-catenin in a concentration-dependent manner .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It reduces the expression of iNOS, phosphorylated p65, and β-catenin, which are key players in cellular signaling pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. Molecular docking analysis has shown that p65 might be a potential target of this compound for the treatment of inflammatory disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Batatasin III can be synthesized through various chemical routes. One common method involves the synthesis of 3,3’-dihydroxy-5-methoxydihydrostilbene, which is a key intermediate . The synthesis typically involves the following steps:
Starting Materials: Phenolic compounds are often used as starting materials.
Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from natural sources, such as yams and Dendrobium species . The extraction process typically includes:
Harvesting: Collecting the plant material containing this compound.
Extraction: Using solvents to extract the compound from the plant material.
Purification: Employing techniques like solid-phase extraction and chromatography to purify the compound.
Analyse Des Réactions Chimiques
Types de Réactions: Batatasin III subit diverses réactions chimiques, notamment:
Oxydation: this compound peut être oxydé pour former des quinones et d'autres dérivés oxydés.
Réduction: Les réactions de réduction peuvent convertir this compound en ses formes réduites.
Substitution: Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule de this compound.
Réactifs et Conditions Courants:
Agents Oxydants: Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Agents Réducteurs: Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs couramment utilisés.
Catalyseurs: Des catalyseurs tels que le palladium sur carbone (Pd/C) peuvent être utilisés pour faciliter certaines réactions.
Produits Majeurs: Les produits majeurs formés à partir de ces réactions comprennent divers dérivés oxydés et réduits de this compound, qui peuvent avoir des activités biologiques différentes .
Applications de la Recherche Scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment:
Chimie: Utilisé comme composé modèle pour étudier la chimie et les réactions des stilbénoïdes.
Biologie: Enquêté sur son rôle dans la physiologie végétale et l'allélopathie.
Médecine: Étudié pour ses effets thérapeutiques potentiels, notamment les activités anti-inflammatoires, anticancéreuses et antidiabétiques
Mécanisme d'Action
This compound exerce ses effets par le biais de diverses cibles et voies moléculaires:
Activité Anticancéreuse: this compound inhibe la migration et l'invasion des cellules cancéreuses en supprimant la transition épithéliale-mésenchymateuse (TEM) et les voies de signalisation de la kinase d'adhésion focale (FAK)-AKT.
Activité Anti-inflammatoire: Il réduit les niveaux de médiateurs inflammatoires tels que l'oxyde nitrique, le facteur de nécrose tumorale-alpha (TNF-α) et l'interleukine-6 (IL-6) dans les cellules inflammatoires.
Activité Antidiabétique: this compound inhibe l'α-glucosidase de manière réversible et non compétitive, ce qui aide à gérer l'hyperglycémie postprandiale.
Comparaison Avec Des Composés Similaires
Propriétés
IUPAC Name |
3-[2-(3-hydroxyphenyl)ethyl]-5-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-18-15-9-12(8-14(17)10-15)6-5-11-3-2-4-13(16)7-11/h2-4,7-10,16-17H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQXIUVIYICVCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)O)CCC2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00904195 | |
| Record name | Batatasin III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00904195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Batatasin III | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030636 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
56684-87-8 | |
| Record name | Batatasin III | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56684-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Batatasin III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00904195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Batatasin III | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030636 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
93.5 - 94.5 °C | |
| Record name | Batatasin III | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030636 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: [] Batatasin III exerts its antinociceptive effects, at least in part, through its anti-inflammatory properties. It significantly reduces the production of inflammatory mediators such as nitric oxide, tumor necrosis factor alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages and BV-2 microglial cells. This suggests that this compound may act by modulating the inflammatory response, thereby reducing pain signaling.
A: [] Yes, this compound has been shown to suppress EMT in human non-small cell lung cancer H460 cells. It achieves this by decreasing the expression of N-cadherin and Vimentin while upregulating E-cadherin.
A: [] this compound inhibits the migration and invasion of human non-small cell lung cancer H460 cells by suppressing key signaling pathways. It reduces the phosphorylation of focal adhesion kinase (FAK) on Tyrosine 397 (p-FAK (Try397)), the active form of protein kinase B (AKT), and cell division cycle 42 (CDC42).
A: [] this compound demonstrates anti-QS activity. It inhibits violacein production, a QS-regulated behavior, and biofilm formation in Chromobacterium violaceum CV026 without affecting bacterial growth.
A: [] Molecular docking studies suggest that this compound binds strongly to QS-associated proteins like CviR, LasR, RhlR, PqsE, and PqsR. Molecular dynamics simulations further support its strong interaction with 3QP1, a structural variant of the CviR protein.
ANone: The molecular formula of this compound is C15H16O3 and its molecular weight is 244.29 g/mol.
A: Yes, the structural elucidation of this compound has been extensively researched. Several studies [, , , , , , , , , , , , , , , , , ] utilize techniques like 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to characterize its structure. These data are crucial for confirming its identity and purity.
A: [, ] Yes, molecular docking studies have been utilized to investigate the binding interactions of this compound with QS-related proteins. Additionally, molecular dynamics simulations have been used to assess its binding stability with the 3QP1 protein, a structural variant of CViR. These computational approaches provide valuable insights into the potential mechanisms of action of this compound.
A: [] Methylation of the free hydroxyl groups in this compound analogs leads to a decrease in their spasmolytic activity. This suggests that the presence of free hydroxyl groups is important for optimal activity.
A: [] Increasing the number of oxygenated groups in this compound analogs, compared to this compound and gigantol, resulted in decreased smooth muscle relaxant activity. This suggests that an optimal number of oxygenated groups are crucial for this particular activity.
A: [] The hydroxyl group at the C-2′ position in this compound plays a crucial role in its α-glucosidase inhibitory activity. Analogs with modifications at this position show altered activity, highlighting the importance of this structural feature.
A: [] In vitro studies using rat and human liver microsomes and hepatocytes revealed that this compound undergoes both phase I and phase II metabolism. The primary elimination pathways involve glucuronidation and glutathione (GSH) conjugation.
A: [] Yes, this compound can undergo bioactivation to form reactive quinoid intermediates. These intermediates can then react with GSH via Michael addition.
A: [] Yes, differences in the metabolic profile of this compound have been observed between rats and humans. For example, GSH conjugates are formed to a lesser extent in human hepatocytes compared to rat hepatocytes.
A: [] Stilbenoids exhibit varying susceptibility to microbial transformation. Resveratrol, oxyresveratrol, piceatannol, and thunalbene undergo metabolism, primarily through double bond reduction, dihydroxylation, and demethylation. In contrast, this compound and pinostilbene demonstrate stability under similar conditions.
A: [] Yes, significant interindividual differences exist in the speed, intensity, and metabolic pathways of stilbenoid metabolism by human fecal microbiota. This highlights the influence of individual gut microbiota composition on stilbenoid biotransformation.
A: [] this compound exhibits significant antinociceptive effects in mouse models of formalin- and LPS-induced inflammatory pain. In these models, 50 mg/kg of this compound demonstrated comparable antinociception to 10 mg/kg of indomethacin, a commonly used NSAID.
A: [] The human non-small cell lung cancer cell line H460 has been utilized to investigate the anti-proliferative, anti-migration, and anti-invasion activities of this compound in vitro.
A: [, ] this compound exhibits low cytotoxicity. In 3T3 mouse fibroblast cells, it reduced cell viability to 60% at a concentration of 100 μg/mL. In human non-small lung cancer H460 cells, it showed no cytotoxic effects at concentrations lower than 100 μM.
A: [] Based on the rotarod test and the Laboratory Animal Behavior Observation, Registration, and Analysis System, this compound did not induce any noticeable CNS side effects in mice. Treated mice displayed comparable forced, spontaneous, and general locomotive behaviors to control mice.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-propan-2-ylidene-6-oxabicyclo[3.1.0]hex-2-ene](/img/structure/B162173.png)
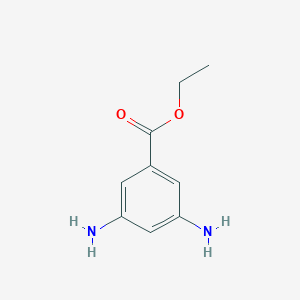




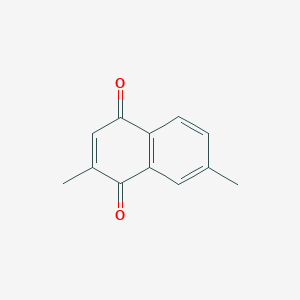
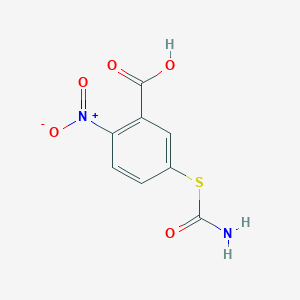
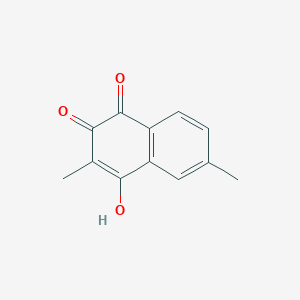
![N-[(1H-Benzimidazol-2-yl)methyl]urea](/img/structure/B162193.png)
